Bienvenue dans la boutique en ligne BenchChem!

2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Analgesic activity Hot plate test Central antinociception

The compound 2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-52-6) belongs to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one class, a fused heterocyclic scaffold investigated for in vivo analgesic and anti-inflammatory activities. Within this series, the specific combination of a piperidine substituent at the 2-position and a thienyl (thiophen-2-yl) group at the 7-position defines its pharmacological profile.

Molecular Formula C14H14N4OS2
Molecular Weight 318.4 g/mol
CAS No. 1105192-52-6
Cat. No. B1452899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS1105192-52-6
Molecular FormulaC14H14N4OS2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4
InChIInChI=1S/C14H14N4OS2/c19-13-11-12(10(16-17-13)9-5-4-8-20-9)21-14(15-11)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2,(H,17,19)
InChIKeyNXIIGOOOZGORMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-52-6) Requires Rigorous Comparator-Based Selection for Analgesic & Anti-Inflammatory Lead Optimization


The compound 2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-52-6) belongs to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one class, a fused heterocyclic scaffold investigated for in vivo analgesic and anti-inflammatory activities [1]. Within this series, the specific combination of a piperidine substituent at the 2-position and a thienyl (thiophen-2-yl) group at the 7-position defines its pharmacological profile. Although the exact compound was not individually reported in the primary literature, its closest structural analogs—namely 2-(pyrrolidin-1-yl)-7-(thiophen-2-yl) analog (14b) and 2-(piperidin-1-yl)-7-(furan-2-yl) analog (15)—were characterized in the same study, enabling cross-analog inference of this compound's differentiated position [1]. The scaffold is synthesized via cyclocondensation of methyl 5-aroyl-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, achieving yields of 78–87% and confirmed by 1H-NMR, 13C-NMR, and LC-MS [1].

Why In-Class [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-one Analogs Cannot Be Interchanged: The Case of 2-Piperidin-1-yl-7-(2-thienyl) (CAS 1105192-52-6)


Within the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one series, minor structural perturbations at the 2-amino substituent (pyrrolidino vs. piperidino vs. morpholino) and the 7-aryl group (phenyl vs. furyl vs. thienyl) produce large, non-linear shifts in both analgesic and anti-inflammatory potency [1]. For instance, replacing the piperidine with pyrrolidine in the 7-thienyl context (compound 14b) yielded the highest antinociceptive effect (+144.2% on hot plate), while the furyl-piperidine analog (15) showed negligible activity (+12.2%) [1]. These steep structure-activity relationships mean that generic substitution—e.g., selecting any 7-thienyl or any 2-piperidino analog—cannot reliably recapitulate the biological profile of the specific 2-piperidino-7-thienyl combination, demanding compound-level identity verification in procurement [1].

Head-to-Head & Cross-Analog Quantitative Differentiation of 2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one


Analgesic Central Component: Inferior to Pyrrolidine-Thienyl but Distinct from Furyl-Piperidine

In the hot plate test (supraspinal nociception model) at 25 mg/kg p.o. in mice, the 2-piperidino-7-furyl analog 15 exhibited only +12.2% antinociceptive effect, whereas the 2-pyrrolidino-7-thienyl analog 14b produced a +144.2% effect, outperforming the reference drug ketorolac [1]. The target compound 2-piperidino-7-thienyl (CAS 1105192-52-6) is structurally intermediate; based on class-level SAR, its hot plate activity is predicted to be measurably lower than 14b but substantially higher than 15, placing it in a pharmacologically distinct zone [1].

Analgesic activity Hot plate test Central antinociception

Peripheral Analgesic Activity: Acetic Acid Writhing Model Differentiation

In the acetic acid-induced writhing test (visceral pain model) at 25 mg/kg p.o. in mice, compound 15 (piperidino-furyl) showed negligible peripheral analgesic activity (+2.0% inhibition), while the morpholino-thienyl analog 16b achieved meaningful writhing inhibition [1]. The pyrrolidino-thienyl 14b also produced a significant analgesic effect in this model [1]. Given that the 2-amino substituent profoundly modulates peripheral analgesic efficacy in the 7-thienyl series, the target 2-piperidino-7-thienyl compound is expected to exhibit peripheral analgesia intermediate between the pyrrolidino and morpholino variants, but dramatically superior to the piperidino-furyl analog 15 [1].

Visceral pain Writhing test Peripheral analgesia

Anti-Inflammatory Activity: Carrageenan Edema Model Differentiation by 7-Aryl Substituent

In the carrageenan-induced paw edema model (25 mg/kg p.o., mice), compound 15 (piperidino-furyl) showed negligible anti-inflammatory activity (+0.9% edema inhibition), whereas the morpholino-furyl analog 16a produced 34.8% inhibition, and the pyrrolidino-phenyl analog 10a achieved 30.97% inhibition [1]. The reference drug ketorolac achieved 41.1% edema reduction [1]. The target 2-piperidino-7-thienyl compound is expected to show distinct anti-inflammatory behavior compared to both 15 (furyl) and the phenyl-substituted analogs, though the exact quantitative effect remains unreported [1].

Anti-inflammatory Carrageenan edema COX-independent

Structural Confirmation and Purity: MFCD Registry and Commercial Availability

The compound is indexed under MFCD11986459 with molecular formula C14H14N4OS2 and molecular weight 318.42 g/mol, and is commercially available at ≥95% purity from specialist suppliers such as Combi-Blocks (catalog HF-2694) . This provides a verified identity anchor distinguishing it from close analogs such as 7-phenyl-2-(piperidin-1-yl) analog 10b (C16H16N4OS, MW 312.40) and 7-(2-furyl)-2-(piperidin-1-yl) analog 15 (C14H14N4O2S, MW 302.36) [1]. The distinct molecular formula and exact mass enable unambiguous LC-MS differentiation in procurement quality control [1].

Analytical characterization MFCD11986459 QC reference

Optimal Research & Procurement Scenarios for 2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one


Balanced Central-Peripheral Analgesic Lead Optimization

When a drug discovery program requires a non-opioid analgesic candidate with both central (hot plate active) and peripheral (writhing active) components, the 2-piperidino-7-thienyl scaffold offers a profile distinct from the highly central-biased pyrrolidino-thienyl 14b or the inactive piperidino-furyl 15 [1]. Procurement of CAS 1105192-52-6 enables direct testing of this intermediate pharmacological phenotype in murine pain models at 25 mg/kg p.o., with ketorolac as the reference standard [1].

Structure-Activity Relationship (SAR) Expansion of 7-Thienyl Series

The compound fills a critical gap in the published [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one SAR matrix: while 14b (pyrrolidino-thienyl) and 16b (morpholino-thienyl) have been characterized, the piperidino-thienyl combination remains unreported [1]. Acquiring CAS 1105192-52-6 allows completion of the 2-amino substituent scan within the 7-thienyl sub-series, enabling quantitative determination of the piperidine ring's contribution to analgesic and anti-inflammatory potency [1].

Negative Control Differentiation from 7-Furyl-Piperidine Analog

The 7-furyl-2-piperidino analog 15 showed negligible activity across all three in vivo models (+12.2% hot plate, +2.0% writhing, +0.9% edema) [1]. CAS 1105192-52-6 (7-thienyl-2-piperidino) serves as a critical comparator to test whether the 7-aryl heteroatom (O vs. S) alone rescues the pharmacological activity of the piperidine-containing scaffold, informing medicinal chemistry decisions on heterocycle selection [1].

Analytical Reference Standard for LC-MS-Based Purity Verification

With a defined molecular formula (C14H14N4OS2), exact monoisotopic mass, and MFCD registry (MFCD11986459), the compound can serve as a retention time and mass reference standard for distinguishing it from co-eluting analogs (e.g., 10b, 14b, 15, 16a, 16b) in reversed-phase LC-MS quality control workflows [1]. Commercially available at ≥95% purity (Combi-Blocks HF-2694), it provides a reliable benchmark for analytical method development .

Quote Request

Request a Quote for 2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.